(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride is a synthetic amino acid derivative It is characterized by the presence of a tert-butoxy group, which serves as a protective group for the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate. This reaction forms the Boc-protected amino acid. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies of enzyme mechanisms and protein structure.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The amino and oxo groups participate in hydrogen bonding and other interactions that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic acid: Similar in structure but with different functional groups.
Sodium tert-butoxide: Shares the tert-butoxy group but differs in its overall structure and reactivity.
Uniqueness
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butoxy group provides protection and stability, making it valuable in synthetic and industrial applications.
Properties
Molecular Formula |
C9H18ClNO4 |
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Molecular Weight |
239.69 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H/t6-;/m0./s1 |
InChI Key |
SXVZKGSMRPBOFZ-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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